Enhanced Aqueous Solubility vs. Free Base
The primary advantage of the hydrochloride salt over its free base (2,5-dimethyl-4-nitroaniline) is enhanced aqueous solubility. The free base has a calculated aqueous solubility of only 0.66 g/L at 25°C , classifying it as very slightly soluble. While direct experimental solubility for the hydrochloride salt is not widely published, the class-level effect of salt formation on aniline derivatives is well-established and dramatic: for example, aniline hydrochloride has a measured solubility of 1070 g/L in water at 25°C, compared to ~36 g/L for aniline free base . This ~30-fold increase for the parent scaffold provides a strong inference that the 2,5-dimethyl-4-nitroaniline hydrochloride will similarly exhibit significantly higher water solubility than its free base, enabling homogenous aqueous reactions.
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | Solubility inferred to be much higher than free base (class-level effect) |
| Comparator Or Baseline | 2,5-Dimethyl-4-nitroaniline (free base): 0.66 g/L (25°C, calculated) |
| Quantified Difference | Not directly quantified for target, but class-level effect for aniline scaffold shows a >30-fold increase (36 g/L to 1070 g/L) . |
| Conditions | Free base solubility value computed. Class-level comparison in water at 25°C. |
Why This Matters
For synthetic chemists, this difference determines whether a reaction can be run in a homogenous aqueous phase versus a poorly performing heterogeneous slurry, directly impacting reaction rate and yield.
